CP-775146

Catalog No.
S524357
CAS No.
702680-17-9
M.F
C26H33NO4
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-775146

CAS Number

702680-17-9

Product Name

CP-775146

IUPAC Name

2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C26H33NO4/c1-18(2)20-12-10-19(11-13-20)15-24(28)27-14-6-8-22(17-27)21-7-5-9-23(16-21)31-26(3,4)25(29)30/h5,7,9-13,16,18,22H,6,8,14-15,17H2,1-4H3,(H,29,30)/t22-/m1/s1

InChI Key

OISHBINQIFNIPV-JOCHJYFZSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

CP-775146; CP 775146; CP775146.

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

Isomeric SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O

Description

The exact mass of the compound 2-methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid is 423.241 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ligand for G Protein-Coupled Receptors (GPCRs)

2-Methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid, also known as CP-775146, is a scientific research ligand. Ligands are molecules that bind to specific sites on proteins. In the case of CP-775146, it binds to G protein-coupled receptors (GPCRs). GPCRs are a large class of cell-surface receptors that play a crucial role in signal transduction, mediating various physiological processes. ()

Research suggests that CP-775146 interacts with specific GPCRs, potentially modulating their activity. However, the exact GPCRs it targets and the functional consequences of this interaction require further investigation. ()

Potential Therapeutic Applications

Due to its interaction with GPCRs, CP-775146 has been explored for its potential therapeutic applications in various diseases. Some studies have investigated its role in:

  • Neurological disorders: There is limited research on the potential benefits of CP-775146 for neurological conditions. However, some studies suggest it might have neuroprotective effects. ()
  • Pain management: Similar to the limited research for neurological disorders, preliminary investigations suggest CP-775146 might have analgesic properties. More research is needed to confirm these findings.()

CP-775146 is a synthetic compound known for its role as a selective and high-affinity agonist of the peroxisome proliferator-activated receptor alpha. This receptor is crucial in regulating lipid metabolism and glucose homeostasis. The compound exhibits a Ki value of 24.5 nM for peroxisome proliferator-activated receptor alpha, while showing significantly lower affinity for peroxisome proliferator-activated receptor beta and gamma, with values exceeding 10 μM in vitro . CP-775146 is recognized for its hypolipidemic properties, making it a subject of interest in metabolic research.

The exact mechanism of action of CP-775146 remains unclear. Research suggests it may interact with specific G protein-coupled receptors (GPCRs), a class of cell-surface receptors involved in various physiological processes []. However, the specific GPCRs targeted by CP-775146 and the downstream signaling pathways it activates require further investigation [].

Involving CP-775146 relate to its interaction with biological systems, particularly through the activation of peroxisome proliferator-activated receptor alpha. Upon binding, it initiates a cascade of events that enhance fatty acid oxidation and reduce lipid accumulation in hepatocytes (liver cells). This mechanism is crucial in preventing obesity-related liver damage and managing dyslipidemia . Additionally, CP-775146 has been shown to modulate the expression of genes involved in lipid metabolism, further underscoring its role in metabolic regulation.

CP-775146 demonstrates significant biological activity, particularly in the context of metabolic disorders. Research indicates that it effectively alleviates obesity-induced liver damage by promoting fatty acid β-oxidation pathways, thereby regulating lipid levels within the liver . The compound has also been shown to influence inflammatory responses and improve insulin sensitivity, which are critical factors in the management of conditions such as type 2 diabetes and non-alcoholic fatty liver disease .

The synthesis of CP-775146 involves several steps typical of organic chemistry processes. While specific detailed methodologies are proprietary to manufacturers, the general approach includes:

  • Starting Materials: The synthesis begins with readily available precursors that contain necessary functional groups for subsequent reactions.
  • Reactions: Key reactions may include coupling reactions to form the core structure, followed by functional group modifications to enhance selectivity and potency as a peroxisome proliferator-activated receptor alpha agonist.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for biological testing.

Manufacturers like MedChemExpress and Sigma-Aldrich provide detailed product specifications but do not disclose proprietary synthesis routes publicly .

CP-775146 has potential applications in various fields, primarily focused on:

  • Metabolic Research: Investigating its effects on lipid metabolism and obesity management.
  • Pharmaceutical Development: As a candidate for developing treatments for metabolic syndrome, type 2 diabetes, and related disorders.
  • Preclinical Studies: Used in animal models to study its efficacy and safety profile before human trials.

The compound's ability to modulate metabolic pathways makes it a valuable tool in both basic and applied biomedical research.

Studies have explored the interactions of CP-775146 with various biological systems. Notably, it has been shown to interact with lipopolysaccharide-stimulated hepatocytes, indicating its potential role in mitigating inflammatory responses associated with metabolic disorders . Additionally, CP-775146's selective activation of peroxisome proliferator-activated receptor alpha suggests minimal off-target effects, which is advantageous for therapeutic applications.

Several compounds share structural or functional similarities with CP-775146, particularly those that act as peroxisome proliferator-activated receptor agonists. Here are some notable examples:

Compound NamePPAR AffinityUnique Features
FenofibrateModeratePrimarily used for lowering cholesterol levels
ClofibrateModerateOlder drug with similar hypolipidemic effects
GW501516HighSelective peroxisome proliferator-activated receptor delta agonist; used primarily in research
Licochalcone ALowNatural product with diverse biological activities

Uniqueness of CP-775146: Compared to these compounds, CP-775146 exhibits a higher selectivity for peroxisome proliferator-activated receptor alpha over other receptors, which may lead to fewer side effects and enhanced therapeutic efficacy in treating metabolic disorders .

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

423.24095853 g/mol

Monoisotopic Mass

423.24095853 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

CP-775146

Dates

Modify: 2023-08-15
1. Kane et al (2009) Molecular characterization of novel and selective peroxisome proliferator-activated receptor α agonists with robust hypolipidemic activity in vivo. Mol.Pharmacol. 75 296. PMID: 18971326.

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